molecular formula C11H13ClO2 B7903049 2-Methyl-4-n-propoxybenzoyl chloride

2-Methyl-4-n-propoxybenzoyl chloride

Cat. No.: B7903049
M. Wt: 212.67 g/mol
InChI Key: XAPKPWQLWRIWSP-UHFFFAOYSA-N
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Description

2-Methyl-4-n-propoxybenzoyl chloride is a chemical compound with the molecular formula C₁₂H₁₄ClO₂. It is a derivative of benzoyl chloride, where a methyl group is attached to the second carbon and a propoxy group is attached to the fourth carbon of the benzene ring. This compound is primarily used in organic synthesis and various industrial applications due to its reactive nature.

Synthetic Routes and Reaction Conditions:

  • From 2-Methyl-4-n-propoxybenzoic Acid: The compound can be synthesized by reacting 2-methyl-4-n-propoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds via the formation of an acid chloride intermediate.

  • From 2-Methyl-4-n-propoxyphenol: Another method involves the chlorination of 2-methyl-4-n-propoxyphenol using phosphorus trichloride (PCl₃) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale reactions involving the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and alcohols can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acids: Oxidation can yield 2-methyl-4-n-propoxybenzoic acid.

  • Alcohols: Reduction can produce 2-methyl-4-n-propoxyphenol.

  • Amines: Substitution with ammonia can result in 2-methyl-4-n-propoxyaniline.

Scientific Research Applications

2-Methyl-4-n-propoxybenzoyl chloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is employed in the synthesis of various drug candidates and in the development of diagnostic agents.

  • Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-4-n-propoxybenzoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic acyl substitution mechanism. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with biological macromolecules or participates in chemical transformations.

Comparison with Similar Compounds

  • Benzoyl Chloride

  • 4-Methylbenzoyl Chloride

  • 4-n-Propoxybenzoyl Chloride

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Biological Activity

2-Methyl-4-n-propoxybenzoyl chloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structure, characterized by a benzoyl chloride moiety with a propoxy substituent, suggests potential reactivity and biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H13ClO2C_{11}H_{13}ClO_2. It features a benzene ring substituted with a methyl group, a propoxy group, and a carbonyl chloride group. This unique arrangement contributes to its reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The benzoyl chloride group can undergo nucleophilic attack by various biomolecules, leading to the formation of new compounds that may exhibit different biological properties.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, influencing metabolic pathways and cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, which could be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Biological Activity Studies

Research into the biological activity of this compound has revealed several important findings:

Antimicrobial Activity

A study conducted on various substituted benzoyl chlorides indicated that this compound exhibited significant antimicrobial properties against several bacterial strains. The mechanism was hypothesized to involve disruption of cell wall synthesis and protein function.

Cytotoxicity Assays

In vitro cytotoxicity assays performed on cancer cell lines demonstrated that this compound could inhibit cell proliferation. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be comparable to other known anticancer agents.

Case Study: In Vivo Efficacy

In an animal model study, administration of this compound resulted in reduced tumor growth in xenograft models. This suggests its potential as an anticancer therapeutic agent. The study highlighted the compound's ability to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Methyl-4-chlorobenzoyl chlorideChlorine substituent instead of propoxyModerate antimicrobial activity
2-Methyl-4-n-butoxybenzoyl chlorideLonger butoxy chainEnhanced lipophilicity; increased cytotoxicity
2-Methyl-4-hydroxybenzoyl chlorideHydroxyl group instead of chlorineStrong antioxidant properties

Properties

IUPAC Name

2-methyl-4-propoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPKPWQLWRIWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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